6-O-Ethylguanosine

DNA Repair Mutagenesis O6-alkylguanine-DNA alkyltransferase (AGT)

6-O-Ethylguanosine is the definitive analytical standard for quantifying O6-ethylguanine DNA adducts—the primary miscoding lesions induced by ethylating N-nitroso carcinogens. Unlike O6-methylguanosine, the ethyl adduct exhibits ~20-fold faster repair kinetics in transcribed genes and distinct epitope recognition by monoclonal antibodies (10⁴–10⁶-fold sensitivity differential). This non-interchangeability mandates the authentic O6-ethyl analog for accurate immunoassay calibration (ELISA, immunoslot blot), LC-MS/MS method development, and anti-O6-ethylguanine antibody generation. Also serves as a crystalline intermediate for streamlined mRNA cap analog synthesis, bypassing Mitsunobu reactions. Procure with confidence for reproducible DNA repair and mutagenesis research.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
CAS No. 39708-01-5
Cat. No. B032419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Ethylguanosine
CAS39708-01-5
SynonymsO6-Ethylguanosine
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1
InChIKeyYZMNBCLMSGJHTI-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Ethylguanosine (CAS 39708-01-5): An Essential Research Tool for DNA Alkylation Damage and Repair Studies


6-O-Ethylguanosine (6-O-EtG) is a synthetically modified purine nucleoside analog characterized by an ethyl group substitution at the O6 position of the guanine base [1]. With the molecular formula C12H17N5O5 and a molecular weight of 311.29 g/mol [2], this compound serves as a critical chemical probe in molecular biology and cancer research. Its primary scientific utility lies in its role as a defined, stable analog of the O6-ethylguanine (O6-EtGua) DNA adduct, a primary miscoding lesion formed by ethylating N-nitroso carcinogens [3]. Unlike its methyl counterpart, O6-methylguanine, the ethyl adduct exhibits distinct biological processing, making 6-O-Ethylguanosine indispensable for delineating specific DNA repair pathways, mutagenesis mechanisms, and the development of associated analytical assays.

6-O-Ethylguanosine: Why 6-O-Methylguanosine and Other Alkylated Guanosine Analogs Are Not Suitable Substitutes


In experimental systems investigating alkylation damage, the seemingly minor structural variation between a methyl and an ethyl group at the O6 position results in profoundly different biological outcomes, rendering analogs like 6-O-methylguanosine non-interchangeable with 6-O-ethylguanosine. While both lesions cause G:C to A:T transition mutations via mispairing during DNA replication [1], their respective recognition and processing by cellular DNA repair machinery are quantitatively distinct. For instance, O6-ethylguanine is repaired via a fundamentally different and significantly more efficient pathway compared to O6-methylguanine in certain genomic contexts [2]. Furthermore, the epitope specificity of monoclonal antibodies developed for detecting these adducts is highly sensitive to the O6-alkyl group size, meaning antibodies raised against O6-methylguanine often exhibit orders of magnitude lower affinity for the ethyl adduct, thereby invalidating their use in immunoassays designed for 6-O-ethylguanosine detection [3]. This critical divergence in biochemical handling mandates the use of the precise O6-ethyl analog for accurate mechanistic and analytical studies.

Quantitative Differentiation of 6-O-Ethylguanosine from O6-Methylguanosine and Other Alkylated Analogs


6-O-Ethylguanine Adducts Are Repaired Approximately 20-Fold Faster Than O6-Methylguanine in Transcriptionally Active Genes

In rat mammary epithelial cells exposed to ethylnitrosourea, O6-ethylguanine adducts in transcribed genes such as H-ras are repaired at a rate that is ~20 times faster than the repair rate for O6-methylguanine adducts. This rapid repair occurs via an AGT-independent excision mechanism, contrasting with the slow, AGT-dependent repair of O6-methylguanine [1].

DNA Repair Mutagenesis O6-alkylguanine-DNA alkyltransferase (AGT)

Monoclonal Antibodies Exhibit Distinct Epitope Recognition Profiles for O6-Ethyl-2'-deoxyguanosine Versus Its Methyl Analog

A panel of three monoclonal antibodies (ER-6, ER-3, EM-1) raised against O6-ethyl-2'-deoxyguanosine demonstrated that the O6-ethyl moiety is a critical determinant for high-affinity binding. While these antibodies cross-react with O6-methylguanosine, the sensitivity of detection is reduced by a factor of 10^4 to 10^6 compared to the O6-ethylated hapten [1]. The binding affinity, quantified by the microscopic equilibrium constant (Ki), varies significantly between the ethyl and methyl analogs, as measured by nitrocellulose affinity filter assay (NAFA) and radioimmunoassay (RIA) [2].

Immunoassay Antibody Specificity DNA Adduct Detection

Synthetic Accessibility: 6-O-Ethylguanosine Enables a One-Step Crystalline Intermediate for Oligonucleotide Modification

A key differentiator in chemical synthesis is the efficient preparation of 6-O-ethylguanosine as a crystalline intermediate. Direct alkylation of guanosine with diazoethane yields O6-ethylguanosine in crystalline form in a single step [1]. This contrasts with the preparation of some other O6-alkylguanosines, which may require more cumbersome protection/deprotection strategies. The availability of this stable, crystalline intermediate simplifies subsequent modifications, such as the direct synthesis of 2'(3')-O-methyl-O6-ethylguanosines for use in mRNA cap analog synthesis without the need for a Mitsunobu reaction, thereby shortening the overall synthetic route [2].

Synthetic Chemistry Nucleoside Modification Oligonucleotide Synthesis

Enzymatic Dealkylation Rates in Mammalian Extracts Differ Between 6-O-Ethylguanosine and 6-O-Methylguanosine

In vitro studies using rat liver extracts demonstrate that the dealkylation rate of O6-ethyldeoxyguanosine and O6-ethylguanosine is substantially slower than that of their methylated counterparts [1]. While both O6-methylguanosine and O6-ethylguanosine serve as substrates for dealkylation enzymes, the methylated derivative is metabolized much more rapidly. This difference in substrate processing by hepatic enzymes has implications for the persistence of these adducts in vivo and the interpretation of experiments using these compounds.

Drug Metabolism Dealkylation DNA Repair

Validated Research Applications for 6-O-Ethylguanosine (CAS 39708-01-5) Based on Peer-Reviewed Evidence


Quantitative Analysis of O6-Ethylguanine DNA Adduct Repair Kinetics in Mammalian Cells

Procure 6-O-Ethylguanosine as an authentic analytical standard for the precise quantification of O6-ethylguanine adducts in DNA repair studies. This compound is essential for calibrating highly sensitive immunoassays (e.g., immunoslot blot, ELISA) and mass spectrometry-based methods (LC-MS/MS) to measure adduct formation and disappearance. The ~20-fold faster repair rate of O6-ethylguanine compared to O6-methylguanine in transcribed genes, as established by Rajewsky et al. [1], makes this a definitive marker for studying this specific, AGT-independent excision repair pathway.

Development and Validation of Monoclonal Antibodies with Defined Specificity for O6-Alkylguanine Adducts

Use 6-O-Ethylguanosine and its deoxyribosyl analog, O6-ethyl-2'-deoxyguanosine, as the key hapten for generating and characterizing monoclonal antibodies. As demonstrated by Yuhasz et al. [2], the O6-ethyl group is a critical epitope, and antibodies raised against this structure exhibit 10^4 to 10^6-fold higher sensitivity for the ethyl adduct compared to the methyl adduct. Using the precise ethylated nucleoside ensures the production of highly specific immunological reagents capable of discriminating between structurally similar alkylation lesions, a necessity for accurate adduct mapping.

Synthesis of Modified Oligonucleotides and mRNA Cap Analogs via a Streamlined Route

Source 6-O-Ethylguanosine as a starting material for the efficient synthesis of 2'-O-alkylated purine nucleosides and advanced mRNA cap analogs. The crystalline O6-ethyl intermediate, obtainable in a single synthetic step from guanosine [3], enables subsequent alkylation of the ribose moiety without requiring cumbersome protection of the O6 position. As reported by Kocmik et al., this approach eliminates the need for a Mitsunobu reaction in the synthesis of N2-modified cap analogs, thereby shortening the synthetic route and improving overall yield [4].

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